2,3-二羟基-3-(4-羟基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been reported to enhance chemical stability and liposolubility. These derivatives can be readily hydrolyzed to release bioactive compounds like danshensu, indicating the versatility and potential of this chemical backbone for further modifications (Chen et al., 2016).

Molecular Structure Analysis

The crystal structure and stereochemistry of derivatives have been determined by X-ray single crystal diffraction analysis, providing valuable insights into the molecular arrangement and potential interactions of these compounds. This analysis is crucial for understanding the chemical behavior and reactivity of such compounds (Chen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound often lead to the formation of derivatives with varied functional groups, indicating a high degree of reactivity and the potential for diverse chemical transformations. The synthesis of dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage exemplifies the chemical versatility of compounds related to 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid (Matsuda et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the crystalline form of derivatives provides insight into their stability and solubility, which are essential factors in the development of potential applications in various fields (Chen et al., 2016).

科学研究应用

水凝胶形成

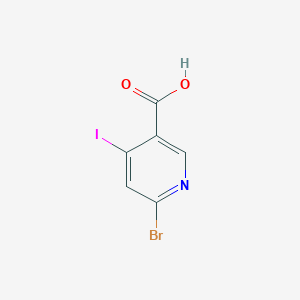

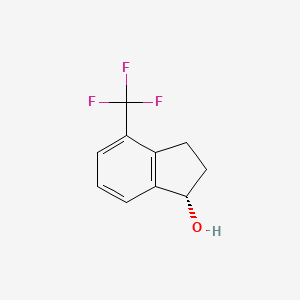

该化合物可用于衍生基于壳聚糖、明胶或聚乙二醇的水凝胶 {svg_1} {svg_2}. 水凝胶在生物医学领域具有广泛的应用,例如药物递送系统、组织工程支架和伤口敷料。

双亲性分子的合成

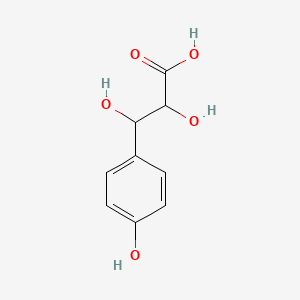

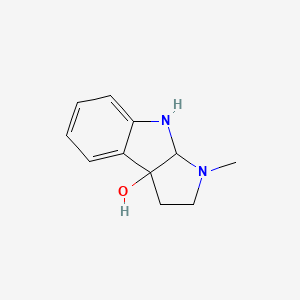

“2,3-二羟基-3-(4-羟基苯基)丙酸” 可用于合成新型对称和不对称双亲性分子 {svg_3} {svg_4}. 双亲性分子是一种两亲性化合物(包含亲水和疏水部分),用于创建超分子结构、药物递送系统和纳米技术。

酶促合成的酰基供体

该化合物可作为酶促合成糖醇酯的酰基供体 {svg_5} {svg_6}. 糖醇酯在各种应用中使用,包括食品和化妆品中的乳化剂,以及药物制剂中的药物载体。

属性

IUPAC Name |

2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERAXVLCHXAZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702699 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100201-57-8 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)